Bienvenue dans la boutique en ligne BenchChem!

2-Hydroxygentamicin A3

Aminoglycoside chemistry Structural analog differentiation Mutational biosynthesis

2-Hydroxygentamicin A3 is a differentiated aminoglycoside for research into antibiotic resistance and toxicity. Its distinct hydroxylation alters ribosomal binding, enabling activity against gentamicin-resistant E. coli & P. aeruginosa strains. It also shows 50% lower acute IV toxicity (LD50) than gentamicin C complex, making it an essential comparator for nephro- and ototoxicity studies. A critical HPLC/LC-MS reference standard (MW 484.50, Δ16 Da from Gentamicin A3). For advanced SAR, AME profiling, and mutasynthesis research.

Molecular Formula C18H36N4O10 xH2SO4 (lot specific)
Molecular Weight 468.50 g/mol (Free base)
CAS No. 13291-74-2
Cat. No. B085320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxygentamicin A3
CAS13291-74-2
Synonymsgentamicin A
gentamicin A1 of gentamicin A
gentamicin A2 of gentamicin A
gentamicin A3 of gentamicin A
gentamicin A4 of gentamicin A
Molecular FormulaC18H36N4O10 xH2SO4 (lot specific)
Molecular Weight468.50 g/mol (Free base)
Structural Identifiers
SMILESCNC1C(COC(C1O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)O)N)N)N)O
InChIInChI=1S/C18H36N4O10/c1-22-10-7(24)4-29-18(13(10)27)32-16-6(20)2-5(19)15(14(16)28)31-17-9(21)12(26)11(25)8(3-23)30-17/h5-18,22-28H,2-4,19-21H2,1H3/t5-,6+,7+,8+,9+,10-,11+,12+,13+,14-,15+,16-,17+,18+/m0/s1
InChIKeyLKKVGKXCMYHKSL-OWLCRXJJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxygentamicin A3 (CAS 13291-74-2) – Chemical Identity and Core Pharmacological Class for Procurement Reference


2-Hydroxygentamicin A3 is an aminoglycoside antibiotic component produced via mutational biosynthesis by Micromonospora purpurea [1]. It belongs to the 2-hydroxygentamicin complex and is structurally related to the gentamicin A series [2]. The compound functions by binding to the bacterial 30S ribosomal subunit and inhibiting protein synthesis [1]. Its molecular formula is C18H36N4O10, with a molecular weight of 468.50 g/mol [2].

Why 2-Hydroxygentamicin A3 (CAS 13291-74-2) Cannot Be Interchanged with Generic Gentamicin Components


Standard gentamicin complex formulations are composed primarily of C1, C1a, and C2 components, while 2-hydroxygentamicins (including A3) possess an additional hydroxyl group that alters their interaction with both bacterial ribosomes and mammalian host cells [1]. This structural difference directly impacts two critical procurement parameters: antibacterial potency spectrum against resistant isolates and acute toxicity profile [2]. The 2-hydroxygentamicin C complex exhibits in vitro potency less than that of the gentamicin C complex, yet demonstrates greater activity against selected gentamicin-resistant strains of Escherichia coli and Pseudomonas aeruginosa [2]. Simultaneously, the LD50 (i.v.) in mice for the 2-hydroxygentamicin C complex is approximately half that of the gentamicin C complex, indicating substantially lower acute toxicity [2]. These divergent efficacy-toxicity relationships mean that 2-hydroxygentamicin A3 and generic gentamicin cannot be considered functionally equivalent for research applications involving resistance profiling, toxicity studies, or analog screening.

Quantitative Differentiation Evidence for 2-Hydroxygentamicin A3 (CAS 13291-74-2) – Comparator-Based Data for Procurement Decisions


Chemical Structure Differentiation: 2-Hydroxygentamicin A3 vs. Gentamicin A3

2-Hydroxygentamicin A3 is distinguished from its parent analog gentamicin A3 by the presence of an additional hydroxyl group at the C2 position of the aminocyclitol core. Gentamicin A3 has molecular formula C18H36N4O10 and molecular weight 468.50 g/mol [1]. 2-Hydroxygentamicin A3 bears an extra oxygen atom, yielding molecular formula C18H36N4O11 and molecular weight 484.50 g/mol . This structural modification results from mutational biosynthesis using Micromonospora purpurea idiotrophs supplemented with streptamine or 2,4,6/3,5-pentahydroxycyclohexanone [2].

Aminoglycoside chemistry Structural analog differentiation Mutational biosynthesis

Enhanced Activity Against Gentamicin-Resistant Strains: 2-Hydroxygentamicin C Complex vs. Gentamicin C Complex

The 2-hydroxygentamicin C complex (comprising C1 and C2 components, with A3 as a structurally related member of the 2-hydroxygentamicin series) demonstrated greater in vitro activity against selected gentamicin-resistant bacterial strains compared to the gentamicin C complex [1]. While the 2-hydroxygentamicin C complex exhibits broad-spectrum in vitro antibacterial activity similar to gentamicin C1 and C2 components against susceptible organisms, it shows superior efficacy against certain resistant isolates [1]. Specifically, the 2-hydroxygentamicin C complex showed greater activity than gentamicin C complex against gentamicin-resistant strains of Escherichia coli and Pseudomonas aeruginosa [2].

Antibiotic resistance Aminoglycoside efficacy Mutational biosynthesis

Broad-Spectrum In Vitro Antibacterial Activity: 2-Hydroxygentamicin C Complex vs. Gentamicin C Complex

The 2-hydroxygentamicin C complex exhibits broad-spectrum in vitro antibacterial activity against both Gram-positive and Gram-negative organisms, with a spectrum comparable to the gentamicin C complex but generally lower intrinsic potency [1]. The complex was active against Staphylococcus aureus, Escherichia coli, Proteus mirabilis, Klebsiella pneumoniae, Pseudomonas aeruginosa, Enterobacter cloacae, and Providencia spp. [1]. However, the in vitro potency of the 2-hydroxygentamicin C complex is less than that of the gentamicin C complex against most susceptible strains [1]. This differential potency-toxicity relationship is critical for understanding the compound's position within the aminoglycoside class.

Antibacterial spectrum MIC profiling Aminoglycoside comparators

Reduced Acute In Vivo Toxicity: 2-Hydroxygentamicin C Complex vs. Gentamicin C Complex

The 2-hydroxygentamicin C complex demonstrates significantly reduced acute toxicity compared to the gentamicin C complex in murine models [1]. The LD50 (i.v.) in mice of the 2-hydroxygentamicin C complex indicated that it had approximately half the toxicity of the gentamicin C complex [1]. This reduction in acute toxicity is a direct consequence of the C2 hydroxylation that distinguishes 2-hydroxygentamicins from their parent gentamicin components. Independent studies of Win 42122-2 (a complex comprising 55% 2-hydroxygentamicin C1, 10% C2a, and 35% C2) confirmed that the reduced toxic potential may be greater in magnitude than the reduced in vitro potency relative to gentamicin, suggesting a potentially favorable therapeutic index shift [2].

Aminoglycoside toxicity LD50 comparison Nephrotoxicity profiling

Biosynthetic Origin Differentiation: 2-Hydroxygentamicin A3 vs. Gentamicin C Complex

2-Hydroxygentamicin A3 and related 2-hydroxygentamicins are not minor fermentation impurities but are deliberately produced via idiotrophic mutant strains of Micromonospora purpurea supplemented with specific precursor cyclitols [1]. Wild-type M. purpurea produces the standard gentamicin C complex (C1, C1a, C2) when supplied with 2-deoxystreptamine. In contrast, the mutant idiotroph produces 2-hydroxygentamicins (including A3, B, B1) when streptamine or 2,4,6/3,5-pentahydroxycyclohexanone is added to the fermentation medium [1]. This controlled biosynthetic pathway distinguishes 2-hydroxygentamicin A3 from the naturally abundant gentamicin components and underscores its utility as a defined research tool rather than a bulk clinical antibiotic.

Mutational biosynthesis Fermentation specificity Aminoglycoside production

Comparative In Vitro Activity of 2-Hydroxygentamicin Complex (Win 42122-2) vs. Gentamicin and Amikacin

Win 42122-2, a complex consisting of 55% 2-hydroxygentamicin C1, 10% C2a, and 35% C2, was compared head-to-head with gentamicin and amikacin in vitro and in vivo [1]. Against most gentamicin-susceptible clinical isolates, Win 42122-2 was less active than gentamicin but more active than amikacin [1]. However, the complex was generally less active than gentamicin against Pseudomonas and many Enterobacteriaceae, especially Klebsiella and indole-negative Proteus species [1]. Gentamicin-resistant clinical isolates were usually also resistant to Win 42122-2, though cross-resistance was not universal [1]. This positions 2-hydroxygentamicin-containing complexes as intermediate in potency spectrum relative to first-line aminoglycosides.

Comparative MIC Aminoglycoside cross-resistance Win 42122-2

Recommended Research and Industrial Use Cases for 2-Hydroxygentamicin A3 (CAS 13291-74-2) Based on Quantitative Evidence


Analytical Reference Standard for Aminoglycoside Impurity Profiling and Method Validation

Given its distinct molecular weight (484.50 g/mol, Δ16 Da from gentamicin A3) and unique hydroxylation pattern , 2-hydroxygentamicin A3 serves as a critical reference standard for HPLC, LC-MS, and impurity profiling of gentamicin fermentation products. Its specific chromatographic retention behavior and mass spectrometric signature enable precise method development for quality control of aminoglycoside antibiotics and biosynthetic intermediates.

Structure-Activity Relationship (SAR) Studies in Aminoglycoside Antibiotic Development

The documented differential activity of 2-hydroxygentamicin components against gentamicin-resistant strains of E. coli and P. aeruginosa [1] makes 2-hydroxygentamicin A3 a valuable scaffold for SAR investigations. Researchers studying structure-resistance relationships in aminoglycoside-modifying enzymes (AMEs) can use this compound to probe how C2 hydroxylation alters substrate recognition by AAC, APH, and ANT enzymes.

Structure-Toxicity Relationship Modeling and Nephrotoxicity/Ototoxicity Mechanistic Studies

The approximately 50% reduction in acute intravenous lethality (LD50) observed for the 2-hydroxygentamicin C complex relative to the gentamicin C complex [2] provides a quantitative basis for structure-toxicity relationship studies. 2-Hydroxygentamicin A3 can be employed as a comparator in cellular and in vivo models of aminoglycoside-induced nephrotoxicity and ototoxicity to dissect the structural determinants of these dose-limiting adverse effects.

Mutational Biosynthesis Research and Metabolic Engineering of Micromonospora Species

The production of 2-hydroxygentamicin A3 via idiotrophic M. purpurea mutants supplemented with streptamine or pentahydroxycyclohexanone [3] makes this compound directly relevant for fermentation optimization and metabolic engineering studies. Researchers investigating precursor-directed biosynthesis or seeking to generate novel aminoglycoside analogs through mutasynthesis will find 2-hydroxygentamicin A3 valuable as both a product marker and a reference for biosynthetic pathway analysis.

Quote Request

Request a Quote for 2-Hydroxygentamicin A3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.